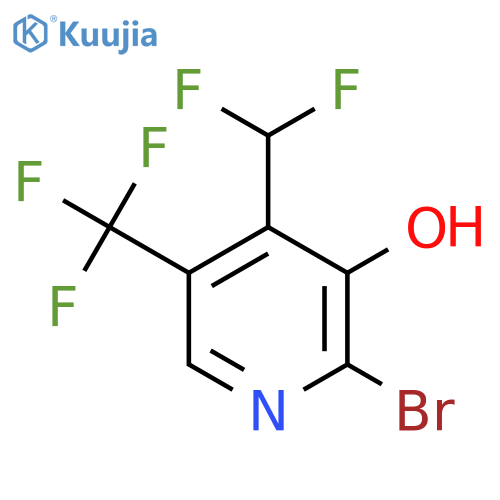

Cas no 1805239-36-4 (2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)

2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine

-

- インチ: 1S/C7H3BrF5NO/c8-5-4(15)3(6(9)10)2(1-14-5)7(11,12)13/h1,6,15H

- InChIKey: XSGTXFRJHYPLHQ-UHFFFAOYSA-N

- SMILES: BrC1=C(C(C(F)F)=C(C=N1)C(F)(F)F)O

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 7

- 重原子数量: 15

- 回転可能化学結合数: 1

- 複雑さ: 224

- トポロジー分子極性表面積: 33.1

- XLogP3: 3

2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024007078-500mg |

2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine |

1805239-36-4 | 97% | 500mg |

$1,019.20 | 2022-04-01 | |

| Alichem | A024007078-1g |

2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine |

1805239-36-4 | 97% | 1g |

$1,680.00 | 2022-04-01 |

2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine 関連文献

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridineに関する追加情報

Introduction to 2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine (CAS No. 1805239-36-4)

2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine, identified by its CAS number 1805239-36-4, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and pharmacological properties. The unique structural features of this molecule, including the presence of bromine, difluoromethyl, hydroxyl, and trifluoromethyl substituents, make it a valuable intermediate in the synthesis of various bioactive molecules.

The significance of 2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine lies in its potential applications as a building block for the development of novel therapeutic agents. Pyridine derivatives have been extensively studied for their roles in modulating biological pathways, particularly in the context of inflammation, cancer, and infectious diseases. The introduction of halogenated and fluorinated groups into the pyridine core enhances the metabolic stability and bioavailability of drug candidates, making them more suitable for clinical use.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug design. The presence of multiple fluorine atoms in 2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine contributes to its lipophilicity and binding affinity, which are critical factors in determining the efficacy of a drug molecule. This compound has been explored in the synthesis of kinase inhibitors, which are pivotal in targeting aberrant signaling pathways involved in cancer progression. For instance, researchers have utilized derivatives of this compound to develop inhibitors that selectively target tyrosine kinases, demonstrating promising results in preclinical studies.

The bromine substituent at the 2-position provides a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely employed in constructing complex molecular architectures, enabling the synthesis of intricate drug candidates with tailored pharmacokinetic profiles. The hydroxyl group at the 3-position further expands the synthetic possibilities, allowing for modifications such as etherification or esterification, which can enhance solubility and improve oral bioavailability.

In addition to its role as a synthetic intermediate, 2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine has been investigated for its potential antimicrobial properties. Fluorinated pyridines are known to exhibit broad-spectrum activity against bacteria and fungi due to their ability to disrupt essential cellular processes. Preliminary studies have shown that certain derivatives of this compound demonstrate efficacy against multidrug-resistant strains, suggesting its utility in developing novel antibiotics or antifungal agents.

The trifluoromethyl group at the 5-position is another key feature that contributes to the biological activity of this molecule. This group is renowned for its ability to enhance metabolic stability by preventing oxidative degradation. Furthermore, it can influence receptor binding affinity by increasing lipophilicity and reducing polarity. These properties make 2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine an attractive scaffold for designing molecules with improved pharmacokinetic profiles.

The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds in drug development. Pyridines, in particular, have been integral to the discovery and optimization of numerous FDA-approved drugs. The structural diversity inherent in pyridine derivatives allows for fine-tuning of biological activity through strategic substitution patterns. 2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine exemplifies this versatility, serving as a versatile precursor for synthesizing molecules with diverse therapeutic applications.

One notable application of this compound is in the development of antiviral agents. The unique electronic properties conferred by the halogenated and fluorinated substituents make it an ideal candidate for interfering with viral replication mechanisms. Researchers have explored its derivatives as inhibitors of viral proteases and polymerases, demonstrating promising results in vitro. These findings underscore the potential of 2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine as a lead compound for antiviral drug discovery.

The synthesis of 2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available pyridine precursors, a series of halogenations, fluorinations, and hydroxylations can be performed to construct the desired molecular framework. The use of palladium-catalyzed cross-coupling reactions allows for precise functionalization at specific positions on the pyridine ring, enabling the introduction of diverse substituents with high regioselectivity.

The growing interest in fluorinated compounds has also spurred innovation in synthetic methodologies tailored to introducing fluorine atoms into organic molecules. Techniques such as electrochemical fluorination and transition-metal-catalyzed fluorination reactions have expanded the toolkit available to synthetic chemists working with compounds like 2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine. These advances have facilitated more efficient and scalable syntheses, making it feasible to produce complex fluorinated molecules on larger scales for industrial applications.

In conclusion,2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine (CAS No. 1805239-36-4) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. The ongoing exploration of its derivatives continues to uncover new possibilities in modulating biological pathways and addressing unmet medical needs.

1805239-36-4 (2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine) Related Products

- 572911-11-6(1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI))

- 2171162-57-3((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid)

- 1005304-03-9(5-ethoxy-1-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione)

- 1806007-76-0(5-Chloro-2,4-difluoro-3-(difluoromethyl)pyridine)

- 306979-30-6(5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide)

- 2276524-05-9((3S)-3-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid)

- 1326809-19-1(8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)

- 2418708-18-4(tert-butyl N-{3-(fluorosulfonyl)oxy-2-methyl-5-(piperazin-1-yl)methylphenyl}carbamate)

- 851865-03-7(2-{(3-fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2172071-88-2(methyl 4-(3-hydroxyoxan-3-yl)piperidine-4-carboxylate)